An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-1-naphthoate for Research
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-1-naphthoate for Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of methyl 4-methyl-1-naphthoate, a key aromatic ester with potential applications in chemical synthesis and drug discovery. This document delves into its chemical identity, predicted and known physical properties, and provides detailed experimental protocols for its synthesis and characterization. As a self-validating system, this guide aims to equip researchers with the necessary information to effectively utilize and evaluate this compound in a laboratory setting.
Introduction: The Chemical Landscape of Methyl 4-methyl-1-naphthoate
Methyl 4-methyl-1-naphthoate is an organic compound belonging to the family of naphthalenecarboxylic acid esters. Its structure, featuring a naphthalene core, a methyl ester functional group, and an additional methyl substituent, imparts specific physicochemical characteristics that are of interest in various research domains. Naphthalene derivatives, in general, are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, making their ester derivatives like methyl 4-methyl-1-naphthoate valuable subjects of study.[1][2] This guide serves as a foundational resource for researchers investigating this compound, providing a detailed examination of its properties and the methodologies to ascertain them.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research, particularly in drug development where factors like solubility and lipophilicity govern a molecule's behavior in biological systems.
Chemical Identification and Structure
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IUPAC Name: methyl 4-methylnaphthalene-1-carboxylate
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CAS Number: 35615-98-6
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Chemical Formula: C₁₃H₁₂O₂
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Molecular Weight: 200.23 g/mol
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Chemical Structure:
Caption: 2D structure of methyl 4-methyl-1-naphthoate.
Tabulated Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of methyl 4-methyl-1-naphthoate. It is crucial to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₂O₂ | - |
| Molecular Weight | 200.23 g/mol | - |
| CAS Number | 35615-98-6 | |
| Boiling Point | 323.7 ± 11.0 °C | Predicted |
| Density | 1.126 ± 0.06 g/cm³ | Predicted |
| Melting Point | Estimated to be slightly lower than the precursor, 4-methyl-1-naphthoic acid (179-181 °C) | Estimation |
| LogP | 2.93480 | Predicted |
| pKa | Non-ionizable under typical physiological conditions | General knowledge of esters |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.[3] Sparingly soluble in water. | General behavior of aromatic esters |
Synthesis and Purification
The most common and direct route for the synthesis of methyl 4-methyl-1-naphthoate is the Fischer esterification of 4-methyl-1-naphthoic acid with methanol in the presence of an acid catalyst.[4][5]
Fischer Esterification Workflow
Caption: Workflow for the synthesis of methyl 4-methyl-1-naphthoate via Fischer Esterification.
Step-by-Step Synthesis Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1-naphthoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure methyl 4-methyl-1-naphthoate.[4]
Analytical Characterization: Spectral Properties
Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the naphthalene ring. Online prediction tools can provide estimated chemical shifts.[6][7]
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Aromatic Protons (6H): A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The exact shifts and coupling constants will depend on the substitution pattern.
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Methyl Ester Protons (3H): A sharp singlet expected around δ 3.9-4.0 ppm.
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Naphthalene Methyl Protons (3H): A singlet expected around δ 2.5-2.7 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments. Prediction software can estimate the chemical shifts for each carbon atom.[8]
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Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.
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Aromatic Carbons (10C): Multiple signals in the range of δ 120-140 ppm.
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Methyl Ester Carbon (O-CH₃): A signal around δ 52 ppm.
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Naphthalene Methyl Carbon (Ar-CH₃): A signal around δ 20-25 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum is useful for identifying key functional groups.
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C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A band in the region of 1250-1300 cm⁻¹.
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Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
Predicted Mass Spectrum (MS) Fragmentation
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9]
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Molecular Ion (M⁺): A peak at m/z = 200.
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Loss of Methoxy Group (-OCH₃): A fragment at m/z = 169.
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Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 141.
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Naphthylmethyl Cation: A fragment at m/z = 141, which could further fragment.
Experimental Determination of Key Physicochemical Parameters
For drug development and other advanced research, precise experimental determination of properties like LogP, pKa, and stability is essential.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a standard protocol for its determination.[10]
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Preparation: Prepare a stock solution of methyl 4-methyl-1-naphthoate in a suitable solvent. Prepare a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) and allow the two phases to saturate each other.
-
Partitioning: Add a known amount of the stock solution to a known volume of the octanol-water mixture in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Allow the layers to separate completely.
-
Quantification: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
An alternative, high-throughput method involves using reversed-phase HPLC.[11] This method correlates the retention time of the compound with the retention times of a series of standards with known LogP values.
Caption: Workflow for LogP determination using reversed-phase HPLC.
Determination of Acidity/Basicity (pKa)
As an ester, methyl 4-methyl-1-naphthoate is generally considered a neutral, non-ionizable compound under typical physiological pH conditions. Therefore, the determination of a pKa value is not applicable in the same way it is for acidic or basic compounds. However, its susceptibility to acid- or base-catalyzed hydrolysis can be studied.[12]
Chemical Stability Assessment
The stability of methyl 4-methyl-1-naphthoate is crucial for its storage and handling. As an ester, it is susceptible to hydrolysis, especially in the presence of strong acids or bases.[12] Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13]
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Sample Preparation: Prepare solutions of methyl 4-methyl-1-naphthoate in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).
-
Incubation: Store the solutions at controlled temperatures (e.g., 25 °C and 40 °C) and protect them from light.
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Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of the remaining methyl 4-methyl-1-naphthoate and the appearance of any degradation products (e.g., 4-methyl-1-naphthoic acid) using a stability-indicating HPLC method.
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Data Evaluation: Determine the rate of degradation at each condition to establish the compound's shelf-life and optimal storage conditions. Aromatic esters generally exhibit good hydrolytic stability under neutral conditions.[14]
Potential Research Applications and Biological Context
While specific biological activities of methyl 4-methyl-1-naphthoate are not extensively documented, the broader class of naphthalene derivatives has shown promise in various therapeutic areas.
-
Antimicrobial and Antifungal Activity: Naphthoquinones and their derivatives have been investigated for their activity against a range of bacteria and fungi.[2][15][16] The structural similarity of methyl 4-methyl-1-naphthoate to these compounds suggests it could be a candidate for antimicrobial screening.
-
Cytotoxic and Anticancer Potential: Many naphthalene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[17][18] Methyl 4-methyl-1-naphthoate could serve as a scaffold for the synthesis of novel anticancer agents.
-
Anti-inflammatory Properties: Some naphthoate derivatives have been shown to possess anti-inflammatory properties.[19]
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of methyl 4-methyl-1-naphthoate, offering a blend of predicted data and established experimental protocols. By presenting a comprehensive profile of this compound, from its synthesis to its potential applications, this guide aims to facilitate its effective use in research and development. The provided methodologies for characterization and property determination are designed to be robust and reproducible, ensuring scientific integrity. As with any chemical compound, researchers are advised to handle methyl 4-methyl-1-naphthoate with appropriate safety precautions and to verify its properties through experimental validation.
References
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PubMed. (2018). Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. Retrieved from [Link]
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